N-(2-methoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyridazine-thioether backbone linked to a 4-methyl-2-(pyridin-3-yl)thiazol-5-yl moiety. The acetamide nitrogen is substituted with a 2-methoxyphenyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-14-21(31-22(24-14)15-6-5-11-23-12-15)17-9-10-20(27-26-17)30-13-19(28)25-16-7-3-4-8-18(16)29-2/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNBCRGVIYVPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity.
Research indicates that compounds similar to this compound exert their effects through various mechanisms, including:
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of thiazole and pyridazine exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Cytotoxicity Studies
A summary of cytotoxicity studies on this compound is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.0 | Induction of apoptosis |
| HT29 (Colon) | 12.5 | Caspase activation |
| A549 (Lung) | 20.0 | Inhibition of cell proliferation |
Table 1: Cytotoxicity profile of this compound against various cancer cell lines.
Study 1: Antitumor Activity
In a study conducted by Dubey et al., the compound was tested against several tumor cell lines, demonstrating significant growth inhibition at nanomolar concentrations. The results highlighted its potential as a selective antitumor agent, particularly in breast and colon cancers .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds. The study revealed that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their utility in managing inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on molecular features, physicochemical properties, and inferred structure-activity relationships (SAR).
Structural Analogues with Thiazole-Acetamide Motifs
Compounds from and share acetamide and thiazole/imidazothiazole cores but differ in substituents:
- 5h (N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide) : Contains a 4-methoxyphenyl group on the imidazothiazole and a 6-chloropyridin-3-yl acetamide substituent. Its melting point (108–110°C) is lower than chlorophenyl analogs (e.g., 5f , 215–217°C), suggesting methoxy groups reduce crystallinity .
Key Insight : The target compound’s 2-methoxyphenyl acetamide and pyridazine-thioether backbone distinguish it from these analogs, likely influencing lipophilicity and binding kinetics.
Thiazole-Pyridine Derivatives in Agrochemical Context
and highlight pesticidal compounds with thiazole-pyridine motifs:
- Reference Compound P6 (N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide) : Shares the 4-methyl-2-(pyridin-3-yl)thiazol-5-yl core with the target compound but features a propargyl group and trifluoropropyl-thioether chain. The trifluoromethyl group may enhance pesticidal activity via increased metabolic stability .
- CA16 (N-(But-2-yn-1-yl)-4-methyl-2-(pyridin-3-yl)thiazol-5-amine) : Lacks the acetamide and pyridazine components, emphasizing that the thiazole-pyridine moiety alone is insufficient for certain biological functions .
Key Insight : The target’s pyridazine-thio linkage and acetamide group may offer unique binding modes compared to pesticidal analogs.
Acetamide Derivatives with Heterocyclic Cores
and describe acetamides with triazole, quinoxaline, or pyrimidine cores:
- 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Combines benzimidazole and triazole moieties. Its bromophenyl-thiazole substituent contrasts with the target’s pyridazine-thiazole system, likely altering electronic properties .
- 4a (2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide): Features a pyrimidine-thioether and quinoxaline group. The hydroxyl and cyano groups increase polarity compared to the target’s methoxyphenyl .
Key Insight : Heterocyclic core variations significantly impact solubility and target engagement.
Data Tables: Comparative Analysis
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Spectral and Functional Group Comparisons
Research Findings and SAR Insights
- Thiazole-Pyridine Core : Critical for hydrophobic interactions (e.g., P6 ). The target’s 4-methyl group may sterically hinder off-target binding.
- Methoxyphenyl vs. Chlorophenyl : Methoxy groups (as in 5h ) improve solubility but reduce crystallinity compared to chloro substituents.
- Pyridazine vs. Pyrimidine : Pyridazine’s nitrogen arrangement may offer unique hydrogen-bonding vs. pyrimidine’s planar geometry (e.g., 4a ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
